molecular formula C11H18ClNS B13273682 [1-(5-Chlorothiophen-2-yl)ethyl](pentan-3-yl)amine

[1-(5-Chlorothiophen-2-yl)ethyl](pentan-3-yl)amine

Cat. No.: B13273682
M. Wt: 231.79 g/mol
InChI Key: XKQDFFXHAXTNAA-UHFFFAOYSA-N
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Description

1-(5-Chlorothiophen-2-yl)ethylamine is an organic compound that features a thiophene ring substituted with a chlorine atom and an ethyl group, which is further connected to a pentan-3-ylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chlorothiophen-2-yl)ethylamine typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

    Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or sulfuryl chloride.

    Alkylation: The chlorinated thiophene is alkylated with ethyl halides in the presence of a strong base like sodium hydride.

    Amination: The final step involves the reaction of the alkylated thiophene with pentan-3-ylamine under reflux conditions to yield the desired compound.

Industrial Production Methods

Industrial production of 1-(5-Chlorothiophen-2-yl)ethylamine follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Catalysts and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 1-(5-Chlorothiophen-2-yl)ethylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Ammonia, primary amines, thiols, dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Aminated or thiolated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(5-Chlorothiophen-2-yl)ethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are investigated to understand its effects on cellular processes and its potential therapeutic applications.

Medicine

In medicine, 1-(5-Chlorothiophen-2-yl)ethylamine is explored for its potential use in drug development. Its structural features make it a candidate for the design of new pharmaceuticals with specific biological activities.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its properties are leveraged to create products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 1-(5-Chlorothiophen-2-yl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chlorothiophen-2-yl)ethylamine
  • 1-(5-Chlorothiophen-2-yl)ethylamine
  • 1-(5-Chlorothiophen-2-yl)ethylamine

Uniqueness

Compared to its similar compounds, 1-(5-Chlorothiophen-2-yl)ethylamine has a longer alkyl chain, which can influence its physical and chemical properties. This structural variation can affect its solubility, reactivity, and interaction with biological targets, making it unique in its applications and effects.

Properties

Molecular Formula

C11H18ClNS

Molecular Weight

231.79 g/mol

IUPAC Name

N-[1-(5-chlorothiophen-2-yl)ethyl]pentan-3-amine

InChI

InChI=1S/C11H18ClNS/c1-4-9(5-2)13-8(3)10-6-7-11(12)14-10/h6-9,13H,4-5H2,1-3H3

InChI Key

XKQDFFXHAXTNAA-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC(C)C1=CC=C(S1)Cl

Origin of Product

United States

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